Dimethyl 2-(2-pyrimidyl)malonate

Catalog No.
S785254
CAS No.
93271-75-1
M.F
C9H10N2O4
M. Wt
210.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl 2-(2-pyrimidyl)malonate

CAS Number

93271-75-1

Product Name

Dimethyl 2-(2-pyrimidyl)malonate

IUPAC Name

dimethyl 2-pyrimidin-2-ylpropanedioate

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

InChI

InChI=1S/C9H10N2O4/c1-14-8(12)6(9(13)15-2)7-10-4-3-5-11-7/h3-6H,1-2H3

InChI Key

UBEKYGUUQKFFTI-UHFFFAOYSA-N

SMILES

COC(=O)C(C1=NC=CC=N1)C(=O)OC

Canonical SMILES

COC(=O)C(C1=NC=CC=N1)C(=O)OC

Synthesis of Substituted Pyrimidines:

Dimethyl 2-(2-pyrimidyl)malonate finds application in the synthesis of various substituted pyrimidine derivatives, which are a class of heterocyclic compounds with significant biological activity. The malonate moiety acts as a versatile building block, allowing for further functionalization through reactions like alkylation, decarboxylation, and condensation. Here, the pyrimidine ring acts as a core structure, and the malonate group can be manipulated to introduce desired functionalities [1].

Source

[1] GlpBio - Dimethyl 2-(pyrimidin-2-yl)malonate

Dimethyl 2-(2-pyrimidyl)malonate is a malonic acid derivative characterized by the presence of a pyrimidine ring. This compound features two methoxy groups attached to the malonate moiety, making it a dimethyl ester of 2-(2-pyrimidyl)malonic acid. Its molecular formula is C₁₀H₁₁N₁O₄, and it has a molar mass of approximately 211.20 g/mol. The structure can be represented as follows:

  • Chemical Structure: The compound consists of a central malonate core with two methoxy groups and a pyrimidine substituent, which contributes to its unique reactivity and biological properties.

Typical of malonate esters, including:

  • Alkylation: The active methylene group in the malonate can undergo alkylation reactions, allowing for the synthesis of substituted acetic acid derivatives.
  • Claisen Condensation: This reaction involves the formation of β-keto esters or β-hydroxy esters through the condensation of two esters or one ester and a carbonyl compound in the presence of a base.
  • Cyclocondensation Reactions: Dimethyl 2-(2-pyrimidyl)malonate can react with dinucleophiles to form heterocyclic compounds, leveraging its pyrimidine component for additional reactivity .

Research indicates that dimethyl 2-(2-pyrimidyl)malonate exhibits notable biological activity. It has been studied for its potential as an anti-inflammatory agent and for its effects on various enzymatic pathways. The pyrimidine moiety is significant for its interactions with biological targets, including enzymes and receptors involved in metabolic processes .

The synthesis of dimethyl 2-(2-pyrimidyl)malonate typically involves the following steps:

  • Starting Materials: Propanedioic acid (dimethyl ester) is reacted with 2-methanesulfonyl-pyrimidine.
  • Reaction Conditions: The reaction is conducted under controlled conditions to ensure optimal yield and purity.
  • Purification: Post-reaction, the product is purified using techniques such as recrystallization or chromatography to isolate dimethyl 2-(2-pyrimidyl)malonate from by-products .

Dimethyl 2-(2-pyrimidyl)malonate finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds, particularly those targeting metabolic pathways.
  • Agricultural Chemistry: The compound may be explored for use in developing pesticides or herbicides due to its biological activity.
  • Material Science: It can be utilized in synthesizing polymers or materials with specific properties derived from its chemical structure .

Studies on dimethyl 2-(2-pyrimidyl)malonate have explored its interactions with various biological molecules. These interactions are crucial for understanding its mechanism of action and potential therapeutic effects. For instance, research has indicated that it may inhibit certain enzymes involved in inflammatory pathways, suggesting its utility in treating inflammatory diseases .

Several compounds share structural similarities with dimethyl 2-(2-pyrimidyl)malonate, allowing for comparative analysis:

Compound NameStructure CharacteristicsUnique Features
Diethyl MalonateEthyl esters instead of methylCommonly used in malonic ester synthesis
Dimethyl MalonateSimilar core structure but lacks pyrimidineSimpler structure; less biological activity
Dimethyl 2-(4-pyridyl)malonateContains a pyridine ring instead of pyrimidineDifferent heterocyclic structure
Dimethyl 3-(3-pyridyl)malonateSimilar malonic structure with a different positionPotentially different reactivity profile

Uniqueness

Dimethyl 2-(2-pyrimidyl)malonate stands out due to its specific pyrimidine substitution, which enhances its reactivity in cyclocondensation reactions and offers distinct biological activities compared to other malonates. Its ability to interact with various biological targets makes it a valuable compound for further research and application development .

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Wikipedia

DIMETHYL 2-(2-PYRIMIDYL)MALONATE

Dates

Modify: 2023-08-15

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